molecular formula C9H18ClNO2 B13383184 (2S)-2-aminonon-8-enoic acid;hydrochloride

(2S)-2-aminonon-8-enoic acid;hydrochloride

Cat. No.: B13383184
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-UHFFFAOYSA-N
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Description

(2S)-2-aminonon-8-enoic acid;hydrochloride is a compound with a unique structure that includes an amino group and a non-8-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of (2S)-2-aminonon-8-enoic acid;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminonon-8-enoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles such as alkoxides. Reaction conditions often involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates and selectivity.

Major Products

Major products formed from these reactions include quaternary ammonium cations, various amine derivatives, and ethers, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

(2S)-2-aminonon-8-enoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-aminonon-8-enoic acid;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its ability to form specific interactions with proteins and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-aminonon-8-enoic acid;hydrochloride include other amino acids and their derivatives, such as:

  • (S)-2-aminononanoic acid
  • (S)-2-aminodecanoic acid
  • (S)-2-aminoundecanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique non-8-enoic acid structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other amino acid derivatives.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-aminonon-8-enoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H

InChI Key

OMKXKHQRAFCRGI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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